(2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of pharmaceuticals . The presence of a quinazolinone moiety further contributes to its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves multiple steps. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone moiety to a dihydroquinazoline derivative.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential analgesic properties and is being investigated for its use in pain management.
Industry: It is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, while the quinazolinone moiety contributes to its biological activity . The compound may act on opioid receptors, providing analgesic effects without the severe side effects associated with traditional opioids .
Comparison with Similar Compounds
Similar Compounds
4-[4-CHLORO-3-(TRIFLUOROMETHYL)-PHENYL]-4-PIPERIDINOL: Known for its analgesic properties.
FLUOXETINE: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Uniqueness
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is unique due to its combination of a trifluoromethyl group and a quinazolinone moiety, which together enhance its pharmacological properties and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H13ClF3N3O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-10(25-9-23-15-5-3-2-4-12(15)17(25)27)16(26)24-11-6-7-14(19)13(8-11)18(20,21)22/h2-10H,1H3,(H,24,26)/t10-/m0/s1 |
InChI Key |
XZHKDGXKJRFJLM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.